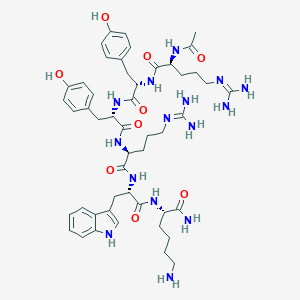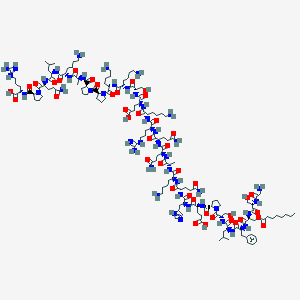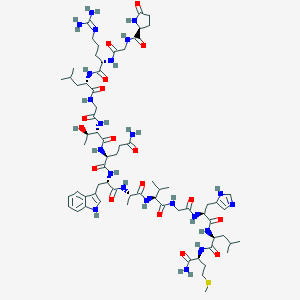
Seglitide
Übersicht
Beschreibung
It is a potent agonist of somatostatin receptor 2 (SSTR2) and exhibits significant biological activity, including antihypertensive effects and inhibition of plasma glucagon and growth hormone . Seglitide has been studied for its potential therapeutic applications in conditions such as acromegaly and Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Seglitide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure of this compound is achieved through cyclization of the linear peptide .
Industrial Production Methods
Industrial production of this compound involves optimizing the SPPS process to achieve high yield and purity. This includes the use of high-efficiency resins, coupling reagents, and protecting groups to ensure the correct sequence and structure of the peptide. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove impurities and achieve the desired purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Seglitid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Seglitid kann oxidiert werden, um Disulfidbrücken zu bilden, die für seine cyclische Struktur entscheidend sind.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, was zur Linearisierung des Peptids führt.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid und Iod werden häufig für Oxidationsreaktionen verwendet.
Reduktionsmittel: Dithiothreitol (DTT) und Tris(2-carboxyethyl)phosphin (TCEP) werden für Reduktionsreaktionen verwendet.
Substitutionsreagenzien: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen cyclische und lineare Formen von Seglitid sowie verschiedene Analoga mit modifizierten Aminosäuresequenzen .
Wissenschaftliche Forschungsanwendungen
Seglitid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Cyclisierungstechniken verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation von Somatostatinrezeptoren und seine Auswirkungen auf zelluläre Signalwege.
Medizin: Für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Akromegalie, Alzheimer-Krankheit und Bluthochdruck erforscht.
Industrie: In der Entwicklung von Peptid-basierten Medikamenten und als Referenzverbindung für die Qualitätskontrolle bei der Peptidsynthese eingesetzt
Wirkmechanismus
Seglitid übt seine Wirkung aus, indem es an den Somatostatinrezeptor 2 (SSTR2) bindet und diesen aktiviert. Diese Aktivierung führt zur Hemmung der Adenylatcyclase, was zu verringerten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) führt. Die Reduktion der cAMP-Spiegel hemmt die Freisetzung von Wachstumshormon und Glucagon, was zu seinen antihypertensiven und wachstumshormonhemmenden Wirkungen beiträgt .
Wirkmechanismus
Seglitide exerts its effects by binding to and activating somatostatin receptor 2 (SSTR2). This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels inhibits the release of growth hormone and glucagon, contributing to its antihypertensive and growth hormone-inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Octreotid: Ein weiteres Somatostatin-Analogon mit ähnlicher biologischer Aktivität, aber unterschiedlicher Rezeptorselektivität.
Lanreotid: Ein langwirksames Somatostatin-Analogon, das zur Behandlung von Akromegalie eingesetzt wird.
Einzigartigkeit von Seglitid
Seglitid ist einzigartig aufgrund seiner hohen Selektivität für den Somatostatinrezeptor 2 (SSTR2) und seiner potenten biologischen Aktivität. Im Gegensatz zu anderen Somatostatin-Analoga zeigt Seglitid eine starke hemmende Wirkung auf die Freisetzung von Wachstumshormon und wurde speziell auf seine potenziellen therapeutischen Anwendungen bei der Alzheimer-Krankheit untersucht .
Eigenschaften
IUPAC Name |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)/t27-,34-,35-,36+,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJIOCBFOAHEDO-AVWFULIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99248-33-6 (monoacetate) | |
| Record name | Seglitide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
809.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-02-8 | |
| Record name | Seglitide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEGLITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P57R7IR6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



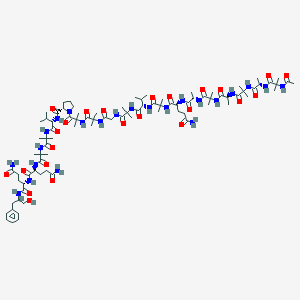
![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)

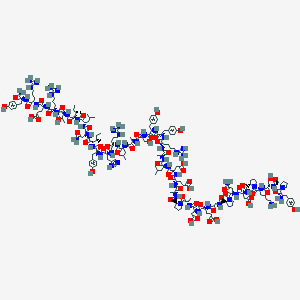
![[Leu31,Pro34]-Neuropeptide Y (human, rat)](/img/structure/B13111.png)


![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)
